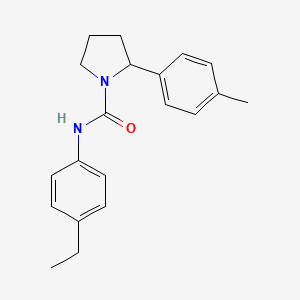![molecular formula C23H30FN3 B6119537 1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B6119537.png)
1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 4-FPP and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of 4-FPP is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist. It also inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neurotransmitter activity, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that 4-FPP has several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also decreases the levels of pro-inflammatory cytokines, leading to its anti-inflammatory effects. In addition, it has been shown to increase the levels of antioxidant enzymes, leading to its neuroprotective effects.
实验室实验的优点和局限性
One of the major advantages of using 4-FPP in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for serotonin and dopamine receptors, making it a useful tool for studying their function. However, one of the major limitations is its potential toxicity. Studies have shown that high doses of 4-FPP can lead to neurotoxicity and liver damage.
未来方向
There are several future directions for research on 4-FPP. One area of research is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 4-FPP has neuroprotective effects and can prevent the loss of neurons in these diseases. Another area of research is its potential use as an analgesic agent. Studies have shown that 4-FPP has potent analgesic effects and can effectively treat chronic pain. Finally, research on the long-term effects of 4-FPP is needed to determine its safety and potential for clinical use.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its safety and potential for clinical use.
合成方法
The synthesis of 4-FPP involves the reaction of 1-(4-fluorophenyl)piperazine with 1-(4-methylbenzyl)-3-piperidinyl)propan-1-one in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent such as methanol or ethanol at room temperature. The resulting product is then purified using chromatography techniques to obtain pure 4-FPP.
科学研究应用
4-FPP has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an antidepressant. Studies have shown that 4-FPP has a similar mechanism of action as selective serotonin reuptake inhibitors (SSRIs) and can effectively treat depression. Other areas of research include its use as an analgesic, anti-inflammatory, and antipsychotic agent.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[(4-methylphenyl)methyl]piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3/c1-19-4-6-20(7-5-19)17-25-12-2-3-23(18-25)27-15-13-26(14-16-27)22-10-8-21(24)9-11-22/h4-11,23H,2-3,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONPFNDGBQYRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6119461.png)
![4-{[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6119469.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B6119472.png)
![3-(4-chlorophenyl)-7-(2-hydroxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119478.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6119486.png)

![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6119507.png)
![2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6119514.png)

![2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol](/img/structure/B6119527.png)
![6-(2,5-dimethylphenyl)-3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6119529.png)
![2-(methoxymethyl)-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B6119533.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B6119543.png)
![2-[4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6119552.png)